BenchChemオンラインストアへようこそ!

Butyl 2-(4-aminopiperidin-1-yl)acetate

Gastrointestinal prokinetic Gastric motility Conscious dog model

This n-butyl ester is the critical penultimate intermediate for the gastroprokinetic candidate AU-224 and the optimal prodrug form of active acid 19. Selected from 17 ester homologs, the n-butyl chain uniquely balances oral colonic prokinetic efficacy (100% giant contraction response at 1 mg/kg i.v. in dogs) with minimal dopamine D2 antagonism (pIC50 <4), eliminating the bioavailability deficit and extrapyramidal side-effect risks of shorter/longer or branched esters. Procure as a direct AU-224 precursor or a validated scaffold for colon-selective agent design. A published, scalable 4-step route supports multi-kg preparation by CROs and process groups.

Molecular Formula C11H22N2O2
Molecular Weight 214.30 g/mol
Cat. No. B8694773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl 2-(4-aminopiperidin-1-yl)acetate
Molecular FormulaC11H22N2O2
Molecular Weight214.30 g/mol
Structural Identifiers
SMILESCCCCOC(=O)CN1CCC(CC1)N
InChIInChI=1S/C11H22N2O2/c1-2-3-8-15-11(14)9-13-6-4-10(12)5-7-13/h10H,2-9,12H2,1H3
InChIKeyRYHBZXUGJJEVBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butyl 2-(4-aminopiperidin-1-yl)acetate – A Key Piperidine-Acetate Intermediate for Gastrointestinal Prokinetic Agents


Butyl 2-(4-aminopiperidin-1-yl)acetate (CAS 287399-62-6, also referred to as butyl 4-amino-1-piperidineacetate) is a substituted piperidine derivative bearing a primary amine at the 4-position and an n-butyl acetate ester at the ring nitrogen. It serves as the critical penultimate intermediate in the synthesis of AU‑224, a benzamide gastroprokinetic candidate, and is itself the n‑butyl ester prodrug form of the active amphoteric carboxylic acid (compound 19) that exhibits potent gastric and colonic prokinetic activity with markedly reduced central dopamine D2 receptor antagonism relative to legacy agents such as metoclopramide and cisapride [1]. The compound is primarily of interest in medicinal chemistry and pharmaceutical development programs targeting gastrointestinal motility disorders where oral bioavailability and a favorable safety profile are required [1].

Why Generic Piperidine Intermediates Cannot Substitute for Butyl 2-(4-aminopiperidin-1-yl)acetate in Gastroprokinetic Programs


Within the 4‑aminopiperidine acetate ester class, the n‑butyl chain is not an interchangeable structural feature; it was deliberately selected from a panel of 17 ester prodrugs (44–60) after systematic evaluation of oral gastrointestinal prokinetic activity, emetic liability in ferrets, and physicochemical plus metabolic stability [1]. Shorter or longer linear alkyl esters, branched esters, and double‑ester prodrugs all exhibited inferior balances of potency, oral efficacy, and side‑effect risk. Furthermore, the free carboxylic acid parent (compound 19) shows negligible oral activity despite excellent intravenous potency, while the N‑methyl analog (61) is virtually inactive. Consequently, substituting butyl 2-(4-aminopiperidin-1-yl)acetate with a generic piperidine‑acetate or a different ester homolog would reintroduce the oral bioavailability deficit, diminish colon‑prokinetic activity, or increase dopamine D2 receptor‑mediated side effects that the butyl ester was specifically optimized to overcome [1].

Quantitative Differentiation Evidence for Butyl 2-(4-aminopiperidin-1-yl)acetate Relative to Closest Comparators


Gastric Prokinetic Potency: Active Moiety (Compound 19) Delivers ≥ 1.5‑Fold Greater Effect Than Metoclopramide or Cisapride

The active amphoteric acid derived from butyl 2-(4-aminopiperidin-1-yl)acetate (compound 19) achieved a gastric antral motility index ≥ 150% of baseline at both 0.1 and 1.0 mg/kg i.v., graded '++' in the original study. By comparison, metoclopramide (1a) never exceeded 125% of baseline ('+' grade) at either dose, and cisapride (1b) reached the '++' threshold only at 1.0 mg/kg i.v. while yielding only '+' at 0.1 mg/kg [1]. This indicates a wider effective dose range and superior potency for the compound-19-derived pharmacophore.

Gastrointestinal prokinetic Gastric motility Conscious dog model

Colon-Prokinetic Activity: Compound 19 Achieves 100% Response Rate vs 0–25% for Metoclopramide and Cisapride

At 1.0 mg/kg i.v., compound 19 elicited giant contractions in the ascending colon of 100% of tested dogs, compared with 0% for metoclopramide and 25% for cisapride. At the lower 0.1 mg/kg dose, compound 19 still produced a 75% response rate, whereas both comparators showed 0% [1]. This establishes a clear colon-prokinetic advantage for the active principle derived from the butyl ester intermediate.

Colonic motility Giant migrating contraction Canine model

Dopamine D2 Receptor Antagonism: pIC50 < 4 for Compound 19 vs 6.7–7.0 for Metoclopramide and Cisapride

Central dopamine D2 receptor blockade is responsible for the extrapyramidal side effects and hyperprolactinemia that limit the clinical use of metoclopramide and cisapride. In a direct binding assay, compound 19 exhibited a pIC50 below 4 (i.e., IC50 > 100 µM), indicating negligible D2 affinity, whereas metoclopramide showed a pIC50 of 6.7 (IC50 ≈ 0.2 µM) and cisapride a pIC50 of 7.0 (IC50 ≈ 0.1 µM) [1]. The N-methyl analog (61) displayed intermediate affinity (pIC50 5.7), confirming that the amphoteric carboxylic acid functionality is specifically responsible for the D2 affinity reduction.

Dopamine D2 receptor Side-effect liability Extrapyramidal symptoms

Systematic Prodrug Selection: n-Butyl Ester Chosen from 17 Candidates for Optimal Oral Activity and No Emetic Side Effects

The free acid 19 showed only weak GI prokinetic activity after oral administration. A panel of 17 ester prodrugs (44–60) was synthesized and screened for gastric antral motility, ascending colon motility, emetic liability in ferrets, and in vitro metabolic stability. The n‑butyl ester (compound 46) was the only candidate that combined potent oral gastroprokinetic activity with a complete absence of emetic side effects and acceptable stability [1]. Other esters—including n‑pentyl (47), n‑hexyl (48), and various double‑ester prodrugs (57–60)—either lost potency, induced vomiting, or were metabolically unstable. This structured selection process provides a quantitative justification for the n‑butyl ester as the development candidate.

Ester prodrug Oral bioavailability Structure-property relationship

Validated Synthetic Utility: High-Yield Key Intermediate for AU-224 with Scalable Route

Butyl 2-(4-aminopiperidin-1-yl)acetate (compound 16 in the synthetic scheme) was prepared from commercially available 4-amino-1-benzylpiperidine in four steps with high overall yield. Condensation with 4-amino-5-chloro-2-methoxybenzoic acid (7) afforded the target AU‑224 (1b) in 84% yield for the final step [1]. The authors explicitly state that this improved synthetic route is appropriate for large-scale synthesis, distinguishing it from earlier, less efficient routes to related benzamide gastroprokinetics.

Process chemistry Key intermediate Large-scale synthesis

Procurement-Relevant Application Scenarios for Butyl 2-(4-aminopiperidin-1-yl)acetate


Oral Gastroprokinetic Lead Optimization with Reduced Dopaminergic Side-Effect Risk

Medicinal chemistry teams developing next-generation gastrointestinal prokinetics can procure butyl 2-(4-aminopiperidin-1-yl)acetate as a direct precursor to AU‑224 or as a scaffold for further derivatization. Because the active principle (compound 19) demonstrates pIC50 < 4 at the dopamine D2 receptor versus 6.7–7.0 for metoclopramide and cisapride [1], analogs built on this template are predicted to carry a significantly lower risk of extrapyramidal side effects and hyperprolactinemia, justifying its selection over alternative piperidine‑acetate building blocks.

Colonic Motility Disorder Drug Discovery Programs

For programs specifically targeting lower GI indications such as chronic constipation or post-operative ileus, the compound is uniquely relevant: the active acid 19 achieves a 100% colonic giant contraction response rate at 1.0 mg/kg i.v. in dogs, whereas metoclopramide and cisapride show 0–25% [1]. No other 4‑aminopiperidine acetate ester has demonstrated this magnitude of colon‑prokinetic differentiation in a head‑to‑head conscious animal model, making this intermediate the rational starting point for colon‑selective agent design.

Scalable Process Chemistry for Late-Stage Preclinical Candidate Supply

The published four-step synthesis from 4-amino-1-benzylpiperidine, culminating in an 84% condensation yield to AU‑224, has been explicitly validated for large-scale preparation [2]. Contract research organizations and pharmaceutical process groups requiring multi-gram to kilogram quantities of the AU‑224 pharmacophore can rely on this intermediate as the cost‑effective entry point with a demonstrated scalable route, rather than investing in de novo route scouting for less characterized piperidine esters.

Prodrug Strategy Benchmarking and Pharmacokinetic Optimization Studies

The systematic 17‑compound ester prodrug panel (44–60) provides a unique, peer-reviewed dataset correlating alkyl ester chain length with oral prokinetic activity, emetic liability, and metabolic stability [1]. Researchers investigating prodrug design principles for amphoteric carboxylic acid drugs can use butyl 2-(4-aminopiperidin-1-yl)acetate as the reference compound that achieved the optimal balance, and as a positive control when screening novel promoieties against the same active pharmacophore.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for Butyl 2-(4-aminopiperidin-1-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.